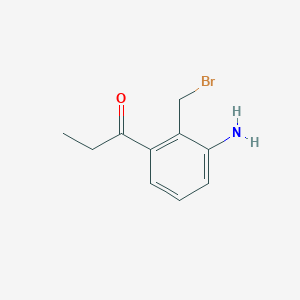
1-(3-Amino-2-(bromomethyl)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-2-(bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12BrNO It is a brominated aromatic ketone with an amino group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)propan-1-one typically involves the bromination of a suitable precursor followed by the introduction of the amino group. One common method involves the bromination of 3-methylacetophenone to form 3-bromo-2-methylacetophenone, which is then subjected to amination to yield the desired compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and maximize efficiency .
化学反应分析
Types of Reactions
1-(3-Amino-2-(bromomethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
科学研究应用
1-(3-Amino-2-(bromomethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, and its amino group can participate in hydrogen bonding and other interactions with biological molecules. These properties make it a valuable tool in the study of biochemical pathways and drug development .
相似化合物的比较
Similar Compounds
1-(3-Amino-2-chloromethyl)phenyl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Amino-2-(methylthio)methyl)phenyl)propan-1-one: Contains a methylthio group instead of bromine.
1-(3-Amino-2-(hydroxymethyl)phenyl)propan-1-one: Features a hydroxymethyl group in place of bromine.
Uniqueness
1-(3-Amino-2-(bromomethyl)phenyl)propan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions. Additionally, the combination of the bromine atom and amino group provides a versatile platform for further functionalization and derivatization .
属性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
242.11 g/mol |
IUPAC 名称 |
1-[3-amino-2-(bromomethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-2-10(13)7-4-3-5-9(12)8(7)6-11/h3-5H,2,6,12H2,1H3 |
InChI 键 |
ALRCTZSUNUCGBZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C(=CC=C1)N)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


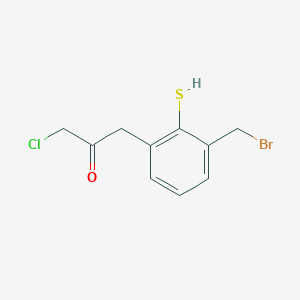
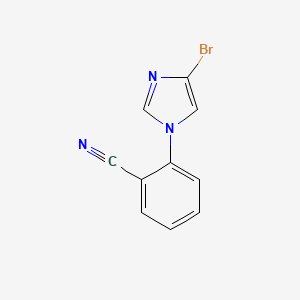
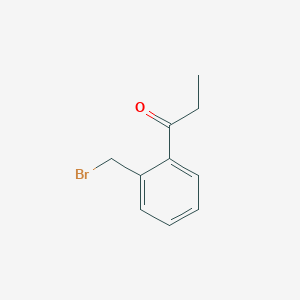
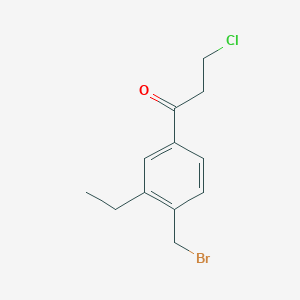
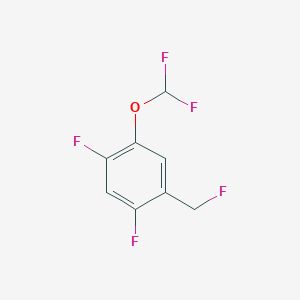
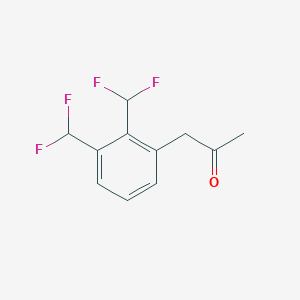
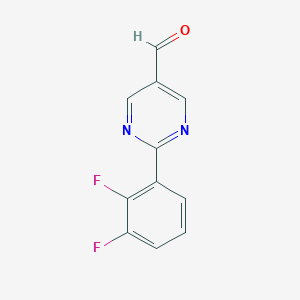
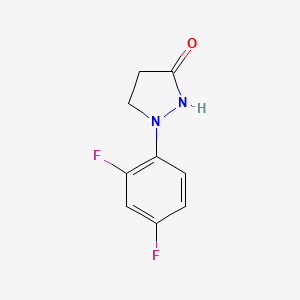
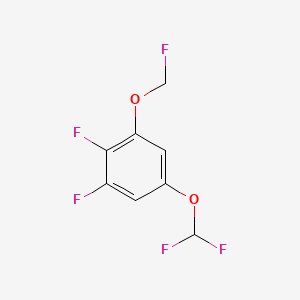
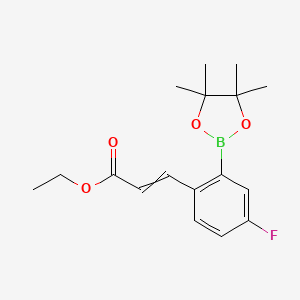
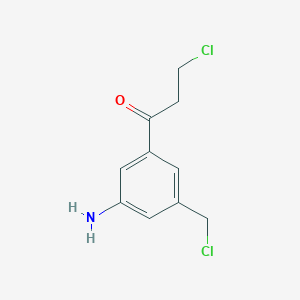
![N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(3-fluorophenyl)-5-(5-methylpyridin-3-yl)pyridine-3-carboxamide](/img/structure/B14053376.png)
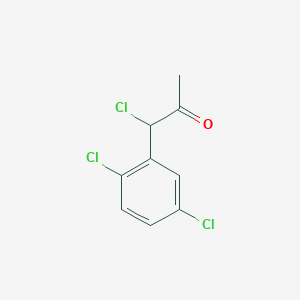
![9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14053385.png)
